Cas no 1620837-70-8 (Bi-Mc-VC-PAB-MMAE)

Bi-Mc-VC-PAB-MMAE structure
Nome del prodotto:Bi-Mc-VC-PAB-MMAE
Bi-Mc-VC-PAB-MMAE Proprietà chimiche e fisiche
Nomi e identificatori
-
- SCHEMBL17301103
- Bi-Mc-VC-PAB-MMAE
- MS-32158
- HY-141833
- CS-0254079
- 1620837-70-8
- L-Valinamide, N-[[[4-[[N-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]ethoxy]acetyl]-L-valyl-N5-(aminocarbonyl)-L-ornithyl]amino]phenyl]methoxy]carbonyl]-N-methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]-1-pyrrolidinyl]-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-
- L-Valinamide, N-[[[4-[[N-[2-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-[(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)methyl]ethoxy]acetyl]-L-valyl-N5-(aminocarbonyl)-L-ornithyl]amino]phenyl]methoxy]carbonyl]-N-methyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]amino]...
-
- Inchi: 1S/C71H104N12O18/c1-15-43(8)62(52(98-13)35-58(89)81-34-20-24-51(81)64(99-14)44(9)65(91)74-45(10)63(90)47-21-17-16-18-22-47)79(11)69(95)60(41(4)5)78-68(94)61(42(6)7)80(12)71(97)101-38-46-25-27-48(28-26-46)75-66(92)50(23-19-33-73-70(72)96)76-67(93)59(40(2)3)77-53(84)39-100-49(36-82-54(85)29-30-55(82)86)37-83-56(87)31-32-57(83)88/h16-18,21-22,25-32,40-45,49-52,59-64,90H,15,19-20,23-24,33-39H2,1-14H3,(H,74,91)(H,75,92)(H,76,93)(H,77,84)(H,78,94)(H3,72,73,96)/t43-,44+,45+,50-,51-,52+,59-,60-,61-,62-,63+,64+/m0/s1
- Chiave InChI: LGNKBBQOTXBJFY-USLNFXPWSA-N
- Sorrisi: O(C)[C@H]([C@H](C(N[C@H](C)[C@H](C1C=CC=CC=1)O)=O)C)[C@@H]1CCCN1C(C[C@H]([C@H]([C@@H](C)CC)N(C)C([C@H](C(C)C)NC([C@H](C(C)C)N(C(=O)OCC1C=CC(=CC=1)NC([C@H](CCCNC(N)=O)NC([C@H](C(C)C)NC(COC(CN1C(C=CC1=O)=O)CN1C(C=CC1=O)=O)=O)=O)=O)C)=O)=O)OC)=O
Proprietà calcolate
- Massa esatta: 1412.75915452g/mol
- Massa monoisotopica: 1412.75915452g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 18
- Conta atomi pesanti: 101
- Conta legami ruotabili: 40
- Complessità: 2850
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 12
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 394Ų
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.247±0.06 g/cm3(Predicted)
- Punto di ebollizione: 1414.1±65.0 °C(Predicted)
- pka: 13.07±0.46(Predicted)
Bi-Mc-VC-PAB-MMAE Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A1601042-1mg |
Bi-Mc-VC-PAB-MMAE |
1620837-70-8 | 98% | 1mg |
$450.0 | 2024-04-23 | |
MedChemExpress | HY-141833-1mg |
Bi-Mc-VC-PAB-MMAE |
1620837-70-8 | 99.78% | 1mg |
¥4500 | 2024-04-19 | |
1PlusChem | 1P029OEI-10mg |
Bi-Mc-VC-PAB-MMAE |
1620837-70-8 | 97% | 10mg |
$2685.00 | 2023-12-20 | |
1PlusChem | 1P029OEI-5mg |
Bi-Mc-VC-PAB-MMAE |
1620837-70-8 | 97% | 5mg |
$1692.00 | 2023-12-20 | |
Ambeed | A1601042-5mg |
Bi-Mc-VC-PAB-MMAE |
1620837-70-8 | 98% | 5mg |
$1125.0 | 2024-04-23 | |
1PlusChem | 1P029OEI-1mg |
Bi-Mc-VC-PAB-MMAE |
1620837-70-8 | 97% | 1mg |
$699.00 | 2023-12-20 | |
Ambeed | A1601042-10mg |
Bi-Mc-VC-PAB-MMAE |
1620837-70-8 | 98% | 10mg |
$1800.0 | 2024-04-23 |
Bi-Mc-VC-PAB-MMAE Letteratura correlata
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
1620837-70-8 (Bi-Mc-VC-PAB-MMAE) Prodotti correlati
- 1806736-90-2(4-Iodo-5-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1202866-96-3(Chalcone 4 hydrate)
- 1256818-23-1(5-Phenyl-6-(trifluoromethyl)-2-pyridinamine)
- 52245-99-5(4-(4-Hydroxy-3,5-dimethyl-phenyl)-4-oxo-butyric acid)
- 1436088-77-5(2-cyano(phenyl)amino-N-(prop-2-en-1-yl)acetamide)
- 88377-29-1(2-Bromo-3-methoxybenzoic acid)
- 1036897-65-0(methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate)
- 1516868-25-9(2,2-dimethyl-3-(thiophen-2-yl)cyclopropylmethanamine)
- 1269437-75-3((R)-4-(1-Aminoethyl)aniline dihydrochloride)
- 1170021-10-9(N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-2-(1H-pyrazol-1-yl)ethylacetamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1620837-70-8)Bi-Mc-VC-PAB-MMAE

Purezza:99%/99%/99%
Quantità:1mg/5mg/10mg
Prezzo ($):405.0/1012.0/1620.0